molecular formula C16H14N2O2 B15171549 3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione CAS No. 919533-28-1

3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione

Cat. No.: B15171549
CAS No.: 919533-28-1
M. Wt: 266.29 g/mol
InChI Key: VMDWZXCWSMBHAZ-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities and properties.

Scientific Research Applications

3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.

Uniqueness

3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.

Properties

CAS No.

919533-28-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-phenyl-6,7,8,9-tetrahydropyrazolo[1,2-a]indazole-3,5-dione

InChI

InChI=1S/C16H14N2O2/c19-15-10-14(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(20)18(15)17/h1-3,6-7,10H,4-5,8-9H2

InChI Key

VMDWZXCWSMBHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3N2C(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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